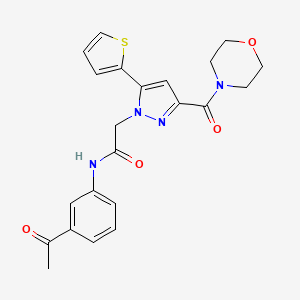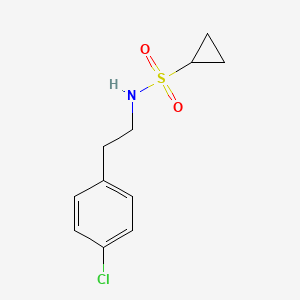
N-(4-chlorophenethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenethyl)cyclopropanesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPES belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their ability to inhibit enzymes and receptors.
Scientific Research Applications
N-(4-chlorophenethyl)cyclopropanesulfonamide has been studied for its potential pharmacological properties, including its ability to modulate ion channels, receptors, and enzymes. This compound has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been investigated as a potential therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Additionally, this compound has been studied for its potential use as a chemical probe to study ion channels and receptors.
Mechanism of Action
The exact mechanism of action of N-(4-chlorophenethyl)cyclopropanesulfonamide is not fully understood, but it is believed to act on ion channels and receptors in the nervous system. This compound has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been shown to modulate the activity of GABA-A receptors, which are involved in the inhibition of neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been shown to reduce the severity and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain sensitivity in animal models of neuropathic pain. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenethyl)cyclopropanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for ion channels and receptors. This compound also has a long half-life, which allows for sustained effects in animal models. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions. This compound also requires specialized equipment and expertise to handle and administer.
Future Directions
Of research could include the optimization of N-(4-chlorophenethyl)cyclopropanesulfonamide for specific ion channels and receptors, the development of novel analogs with improved pharmacological properties, and the investigation of this compound for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use as a chemical probe to study ion channels and receptors in more detail.
Synthesis Methods
N-(4-chlorophenethyl)cyclopropanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chlorophenethylamine with cyclopropanesulfonyl chloride in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as temperature, solvent, and catalyst.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-10-3-1-9(2-4-10)7-8-13-16(14,15)11-5-6-11/h1-4,11,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTPTLXXKOVEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

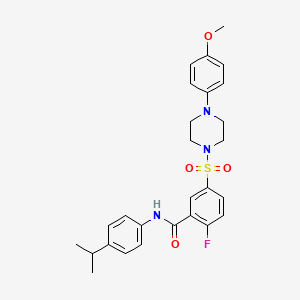

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)
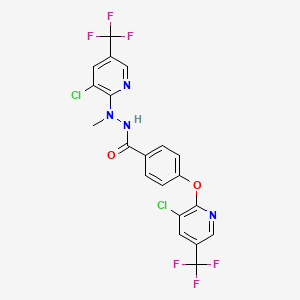

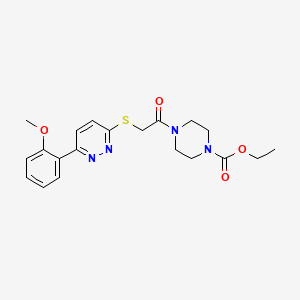
![Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2901643.png)

![5-cyclopropyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2901648.png)
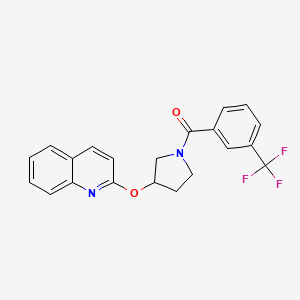
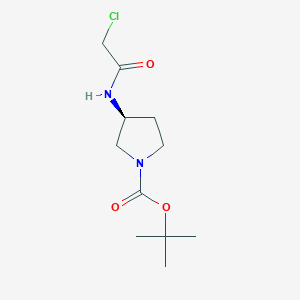

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)
